Stypotriol

CAS No.: 71106-25-7

Cat. No.: VC1930929

Molecular Formula: C27H40O4

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71106-25-7 |

|---|---|

| Molecular Formula | C27H40O4 |

| Molecular Weight | 428.6 g/mol |

| IUPAC Name | (2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol |

| Standard InChI | InChI=1S/C27H40O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,28-30H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |

| Standard InChI Key | HJSZCMVJNUBOQM-JZFVXYNCSA-N |

| Isomeric SMILES | C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |

| SMILES | CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |

| Canonical SMILES | CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |

Introduction

Chemical Structure and Properties

Stypotriol belongs to the chemical class of meroditerpenoids, which combine features of terpenoids and other metabolic products. These compounds represent an important group of secondary metabolites found in marine organisms, particularly brown algae.

Structural Characteristics

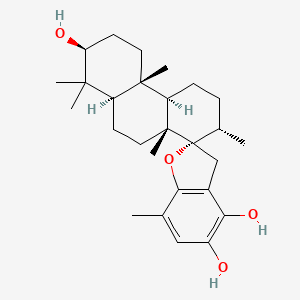

Stypotriol is chemically identified as (2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol . This complex structure contains a spiro arrangement connecting a decahydrophenanthrene system with a benzofuran moiety, featuring multiple hydroxyl groups that contribute to its biological activity. The compound contains three hydroxyl groups, which can be acetylated to form derivatives such as stypotriol triacetate, a compound frequently studied for its biological properties .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of stypotriol:

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₄₀O₄ |

| Molecular Weight | 428.60 g/mol |

| Exact Mass | 428.29265975 g/mol |

| Topological Polar Surface Area (TPSA) | 69.90 Ų |

| XlogP | 6.50 |

| Atomic LogP (AlogP) | 5.73 |

| H-Bond Acceptor | 4 |

| H-Bond Donor | 3 |

| Rotatable Bonds | 0 |

These properties indicate that stypotriol is a relatively lipophilic compound with moderate hydrogen bonding capacity, characteristics that influence its biological activity and pharmacokinetic behavior .

Biological Sources and Isolation

Natural Sources

Stypotriol has been isolated from marine brown algae, specifically from Stypopodium flabelliforme. This alga belongs to the Phaeophyceae class and is known for producing various bioactive compounds, including several meroditerpenoids with similar structural features .

Isolation and Purification

The extraction and purification of stypotriol from natural sources typically involves multiple chromatographic steps. High-performance liquid chromatography (HPLC) with a diode array detector is commonly used to confirm the purity of the isolated compounds. According to reported methodologies, stypotriol and its derivatives can be isolated with high purity (>99% for many derivatives, with stypotriol itself typically isolated at >80% purity) .

Biological Activities

Anti-Proliferative Activity

Stypotriol and its derivatives, particularly stypotriol triacetate, have demonstrated significant anti-proliferative activity against multiple cell lines. This makes them potential candidates for cancer therapy research.

Effects on Cancer Cell Lines

Studies have evaluated the anti-proliferative activity of stypotriol triacetate against various cancer cell lines, including:

-

Human neuroblastoma (SH-SY5Y): Stypotriol triacetate demonstrated potent activity with an IC₅₀ value of 14 μM, making it one of the most active compounds tested against this cell line .

-

Human colorectal adenocarcinoma (Caco-2): Among the tested meroditerpenoids, stypotriol triacetate exhibited the strongest concentration-dependent inhibitory effect against this cell line .

-

Rat basophilic leukemia (RBL-2H3): Similar to its effects on Caco-2 cells, stypotriol triacetate showed significant activity against this leukemia cell line .

-

Murine macrophages (RAW.267): Stypotriol triacetate demonstrated nearly 100% inhibition of cell proliferation at all tested concentrations, indicating its potent effect on this cell line .

Comparative Efficacy

When compared with other meroditerpenoids isolated from Stypopodium flabelliforme, including epitaondiol, epitaondiol diacetate, epitaondiol monoacetate, 14-ketostypodiol diacetate, and stypodiol, stypotriol triacetate consistently ranked among the most active compounds. In particular, epitaondiol, epitaondiol monoacetate, and stypotriol triacetate were identified as the most toxic compounds to all cell lines in the study .

Antimicrobial Properties

Stypotriol triacetate has demonstrated antimicrobial activity against several bacterial species, contributing to the growing interest in marine natural products as sources of novel antibiotics.

Spectrum of Activity

The antimicrobial activity of stypotriol triacetate has been evaluated against various bacteria, including:

-

Staphylococcus aureus

-

Salmonella typhimurium

-

Proteus mirabilis

-

Bacillus cereus

-

Enterococcus faecalis

-

Micrococcus luteus

Previous studies have also reported activity against other bacterial species, including Bordetella bronchiseptica, Pseudomonas aeroginosa, Escherichia coli, Bacillus subtilis, Bacillus pumilus, Bacillus anthracis, and Staphylococcus epidermidis .

Relative Potency

Among the meroditerpenoids tested, epitaondiol monoacetate showed the highest antimicrobial activity, followed by stypotriol triacetate and stypodiol. This variation in potency suggests structure-activity relationships that could be exploited for the development of more effective antimicrobial agents .

Current Research Challenges and Future Directions

Research Limitations

Despite the promising biological activities, several challenges remain in the study of stypotriol:

-

Limited availability from natural sources, making large-scale isolation challenging.

-

Incomplete understanding of structure-activity relationships, which would facilitate the development of more potent and selective derivatives.

-

Limited in vivo studies to confirm the observed in vitro activities and assess potential toxicity in animal models.

Future Research Prospects

Several promising research directions could advance our understanding and application of stypotriol:

-

Development of synthetic or semi-synthetic routes to stypotriol and its derivatives to overcome supply limitations.

-

Detailed mechanistic studies to elucidate the precise molecular targets and pathways affected by stypotriol.

-

Structure-activity relationship studies to identify the essential structural features for biological activity and develop optimized derivatives.

-

In vivo studies to evaluate efficacy, toxicity, and pharmacokinetic properties in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume